molecular formula C15H18N2O2 B176838 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 139564-01-5

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B176838
CAS No.: 139564-01-5
M. Wt: 258.32 g/mol
InChI Key: HSOHROOUHRUSJR-UHFFFAOYSA-N
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Description

5-Methoxy-N-cyclopropanoyltryptamine: is a compound known for its strong affinity as a melatonin receptor agonist It is a derivative of tryptamine, a naturally occurring compound that plays a role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-cyclopropanoyltryptamine involves the reaction of 5-methoxytryptamine with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for 5-Methoxy-N-cyclopropanoyltryptamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-N-cyclopropanoyltryptamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tryptamine derivatives.

Scientific Research Applications

5-Methoxy-N-cyclopropanoyltryptamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.

    Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and depression.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-N-cyclopropanoyltryptamine is unique due to its specific structure, which confers a high affinity for melatonin receptors. This makes it particularly valuable for research into sleep disorders and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOHROOUHRUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274391
Record name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139564-01-5
Record name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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